Trichodenone C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trichodenone C is a natural product found in Halichondria okadai with data available.

Applications De Recherche Scientifique

Anticancer Properties

Trichodenone C has demonstrated significant anticancer activity. In studies involving murine leukemia cell lines, it exhibited an effective dose (ED50) of 1.45 μg/mL against the P388 cell line, indicating potent cytotoxic effects . Comparative analyses show that it performs similarly to other compounds isolated from Trichoderma species, such as Trichodenone B, which has an ED50 of 1.21 μg/mL against the same cell line .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance, in vitro tests indicated that this compound possesses antibacterial properties, making it a potential candidate for developing new antimicrobial agents .

Agricultural Applications

This compound's antifungal properties suggest its potential use in agriculture as a biopesticide. The compound can inhibit the growth of phytopathogenic fungi, thus protecting crops from diseases caused by these pathogens. Studies have indicated that metabolites from Trichoderma species can enhance plant growth and suppress plant diseases, underscoring their value in sustainable agriculture practices .

Case Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, this compound was tested alongside other metabolites from T. harzianum. The results indicated that this compound had a lower cytotoxicity threshold compared to traditional chemotherapeutic agents like 5-fluorouracil, suggesting a favorable safety profile for further development in cancer therapy .

Case Study 2: Antifungal Efficacy

Field trials assessing the efficacy of this compound as a biopesticide revealed that it significantly reduced the incidence of fungal infections in crops treated with the compound compared to untreated controls. This highlights its potential as an environmentally friendly alternative to synthetic fungicides .

Data Summary

Analyse Des Réactions Chimiques

Thiol-Mediated Activation Pathways

Trichodenone C undergoes nucleophilic substitution with cellular thiols (e.g., glutathione), forming reactive intermediates that alkylate DNA . This process involves:

-

Thiol attack at the α-halo position, displacing the halogen.

-

Cyclization to generate a cyclopentenone intermediate.

-

DNA alkylation via Michael addition at guanine N7 positions.

Example reaction with 2-mercaptoethanol (analogous to cellular thiols) :

textα-Bromo-2-cyclopentenone (1) + 2-mercaptoethanol → 2-(2-hydroxyethyl)cyclopent-2-enone (6c)

Conditions : Methanol solvent, 37°C, 24h, 40% yield.

Bioactivation and DNA Damage Mechanism

The reactive cyclopentenone intermediate forms covalent adducts with DNA, disrupting replication :

| Reaction Step | Key Observations | Biological Impact |

|---|---|---|

| Thiol conjugation | 1H NMR: δ 7.41 (t, J=3 Hz, 1H) in product | Generates electrophilic intermediate |

| DNA alkylation | Preferential binding to guanine residues | Induces strand breaks and apoptosis |

| Competitive inhibition | Glutathione depletion amplifies toxicity | Enhances cytotoxic effects |

Reaction Optimization

Analytical Characterization

Cytotoxic Activity Correlation

The DNA alkylation capacity of this compound derivatives directly correlates with their cytotoxicity in cancer cell lines . For example:

Propriétés

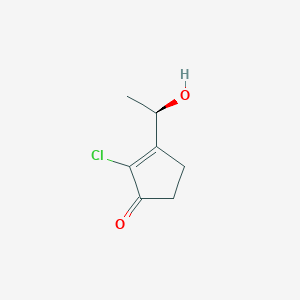

Formule moléculaire |

C7H9ClO2 |

|---|---|

Poids moléculaire |

160.6 g/mol |

Nom IUPAC |

2-chloro-3-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C7H9ClO2/c1-4(9)5-2-3-6(10)7(5)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |

Clé InChI |

ZUSUSTINOYQGKF-SCSAIBSYSA-N |

SMILES isomérique |

C[C@H](C1=C(C(=O)CC1)Cl)O |

SMILES canonique |

CC(C1=C(C(=O)CC1)Cl)O |

Synonymes |

trichodenone C trichodenone-C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.